molecular formula C5H7N3OS B2490598 2-(Aminomethyl)thiazole-4-carboxamide CAS No. 203793-16-2

2-(Aminomethyl)thiazole-4-carboxamide

Cat. No.: B2490598
CAS No.: 203793-16-2
M. Wt: 157.19
InChI Key: VXKQIPWHZSQXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)thiazole-4-carboxamide is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazole ring is a crucial structural motif in many biologically active molecules, making this compound a valuable compound for further research and development.

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)thiazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have anti-proliferative activities against certain cancer cells

Cellular Effects

The effects of this compound on cells are primarily observed in its potential anti-proliferative activities. It has been shown to exhibit moderate anti-proliferative activities against MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells .

Molecular Mechanism

It is known that this compound can bind to tubulin and subsequently inhibit its polymerization . This mechanism is similar to that of other anti-mitotic compounds.

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits anti-proliferative activities against certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-4-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminomethyl group and convert the ester to an amide . The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium sulfate for drying the organic layers .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(Aminomethyl)thiazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)thiazole-4-carboxamide is unique due to its specific structural features, such as the aminomethyl group, which can enhance its biological activity and selectivity compared to other thiazole derivatives. Its relatively simple synthesis and potential for structural modifications make it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQIPWHZSQXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.